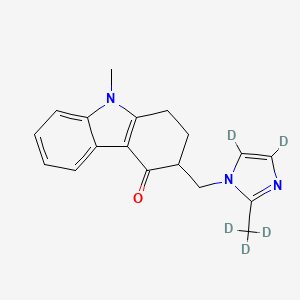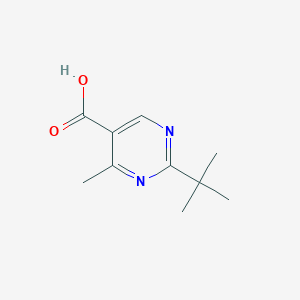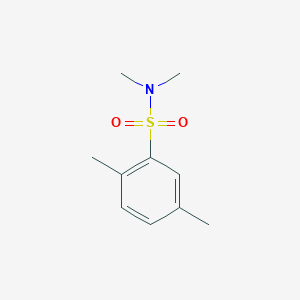![molecular formula C10H12F3N3O2 B15128083 2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate CAS No. 1989672-77-6](/img/structure/B15128083.png)
2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate is a chemical compound with the molecular formula C10H12F3N3O2 and a molecular weight of 263.22 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific research applications.
Méthodes De Préparation
The synthesis of 2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-[5-(dimethylamino)pyridin-2-yl]carbamic acid chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,2,2-Trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated compounds.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate include:
2,2,2-Trifluoroethylamine: A related compound with similar fluorinated properties, used in various chemical reactions and applications.
N-[5-(Dimethylamino)pyridin-2-yl]carbamic acid chloride: A precursor in the synthesis of the target compound, with similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
1989672-77-6 |
|---|---|
Formule moléculaire |
C10H12F3N3O2 |
Poids moléculaire |
263.22 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C10H12F3N3O2/c1-16(2)7-3-4-8(14-5-7)15-9(17)18-6-10(11,12)13/h3-5H,6H2,1-2H3,(H,14,15,17) |
Clé InChI |
LANMJINOCBIPHU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CN=C(C=C1)NC(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


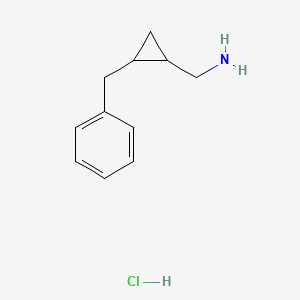
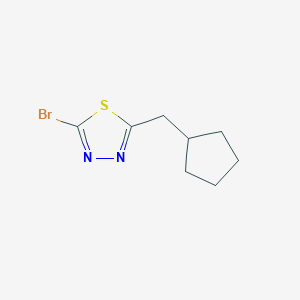
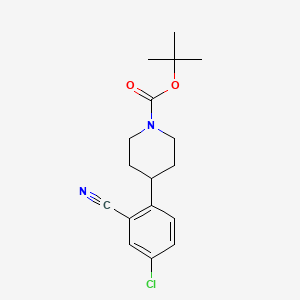
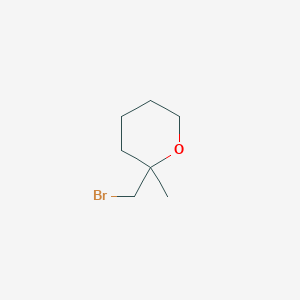
![2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one](/img/structure/B15128021.png)
![2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B15128024.png)
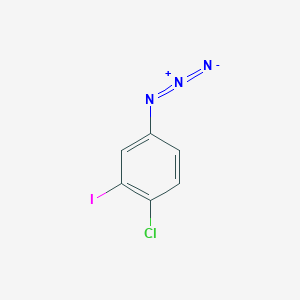
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B15128030.png)
